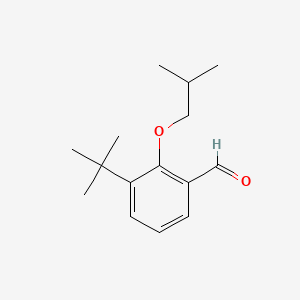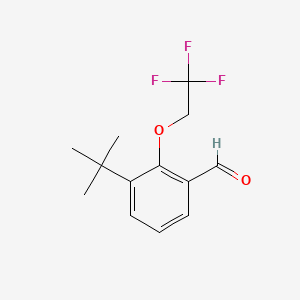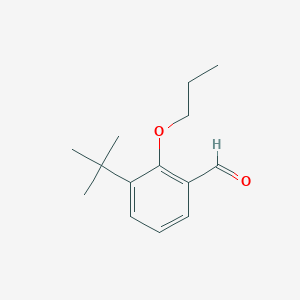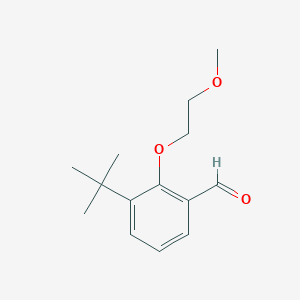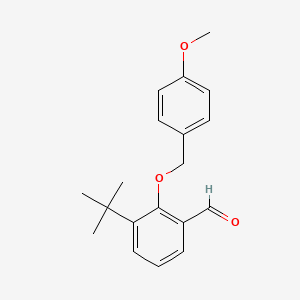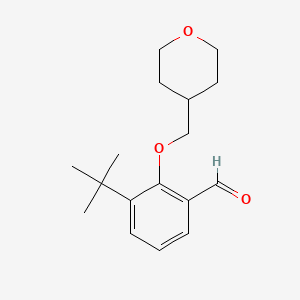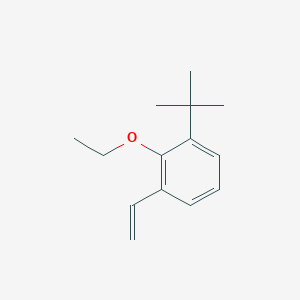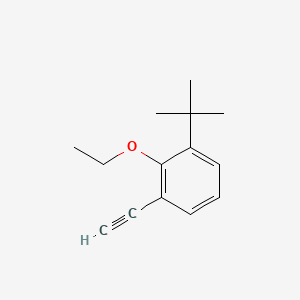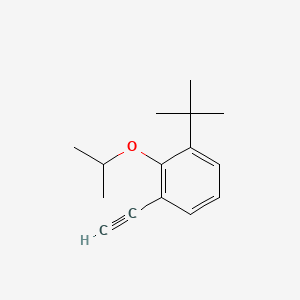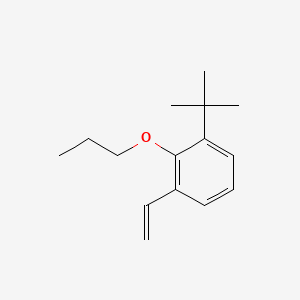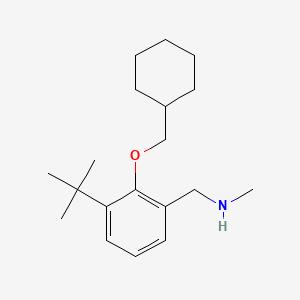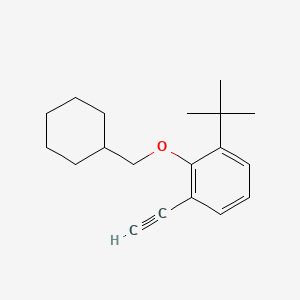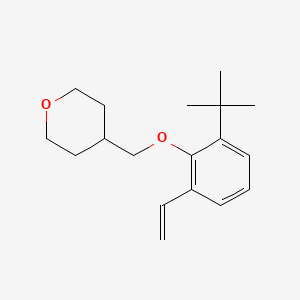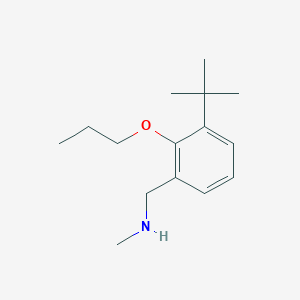
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine
描述
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is an organic compound that features a benzylamine structure with a tert-butyl group at the third position and a propoxy group at the second position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine typically involves multi-step organic reactions. One common method starts with the alkylation of 3-tert-butylphenol with propyl bromide to introduce the propoxy group. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The final step involves the reductive amination of the benzyl group with methylamine under catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides are used for nucleophilic substitution.
Major Products
Oxidation: Produces quinones or oxides.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted benzyl derivatives.
科学研究应用
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Tert-butyl-2-propoxy-benzyl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- (3-Tert-butyl-2-methoxy-benzyl)-methyl-amine
- (3-Tert-butyl-2-ethoxy-benzyl)-methyl-amine
- (3-Tert-butyl-2-butoxy-benzyl)-methyl-amine
Uniqueness
(3-Tert-butyl-2-propoxy-benzyl)-methyl-amine is unique due to the specific combination of tert-butyl and propoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous.
属性
IUPAC Name |
1-(3-tert-butyl-2-propoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-6-10-17-14-12(11-16-5)8-7-9-13(14)15(2,3)4/h7-9,16H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPGJSSKWSNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1C(C)(C)C)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
